molecular formula C13H14N2OS B113350 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide CAS No. 953893-96-4

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide

Cat. No. B113350
CAS RN: 953893-96-4
M. Wt: 246.33 g/mol
InChI Key: SAQXOCAFIBTNSH-UHFFFAOYSA-N
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Description

“2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide” is a derivative of thiophene, a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives, including “2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide”, is a topic of interest for medicinal chemists . They are synthesized to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of “2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide” is a derivative of this basic structure .


Chemical Reactions Analysis

Thiophene and its derivatives are used as raw materials in the synthesis of various therapeutic agents . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives have been studied for their anticancer properties . The structure of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide could be modified to target specific cancer cell lines, offering a pathway for the development of new chemotherapeutic agents.

Material Science: Organic Semiconductors

Due to their conjugated systems, thiophene derivatives are key in the development of organic semiconductors . This compound could be used in the synthesis of materials for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Pharmaceutical Applications: Anti-inflammatory Drugs

Thiophene compounds exhibit anti-inflammatory effects . As such, 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide might be a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

Research has shown that thiophene derivatives can have potent antimicrobial effects . This compound could be explored for its efficacy against various bacterial strains, potentially leading to new antibiotics.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . This compound could be incorporated into coatings or treatments to protect metals from corrosion, especially in harsh environments.

Analgesic Agents

Some thiophene derivatives have been evaluated for their analgesic activity . This suggests that 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide could be investigated as a pain-relieving agent.

Environmental Science: Degradation Studies

Studies on thiophene derivatives have included their environmental degradation mechanisms . This compound could be studied to understand its breakdown products and environmental impact, which is crucial for assessing its safety profile.

Chemical Synthesis: Heterocyclization Reactions

Thiophene derivatives are often synthesized through heterocyclization reactions . This compound could serve as a substrate in various synthetic routes, leading to the creation of novel thiophene-based molecules with unique properties.

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offer some of the greatest hopes for success in the present and future epoch .

properties

IUPAC Name

2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-7-3-4-8(2)9(5-7)10-6-17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQXOCAFIBTNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide

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